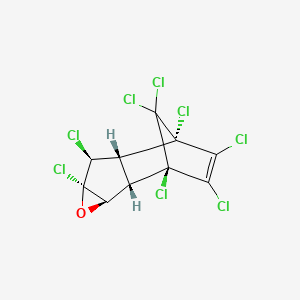

Oxychlordane, (-)-

Description

The exact mass of the compound Oxychlordane, (-)- is 423.771136 g/mol and the complexity rating of the compound is 548. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxychlordane, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxychlordane, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3R,5S,6S,7R,8S)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2+,3+,6-,7+,8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGNQYSIWFHEQU-KGEUUOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]12[C@H]([C@@H]([C@]3([C@@H]1O3)Cl)Cl)[C@@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | Oxychlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000069 [mmHg] | |

| Record name | Oxychlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27304-13-8, 155681-23-5 | |

| Record name | Oxychlordane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027304138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxychlordane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155681235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxychlordane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCHLORDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF1Z07OS2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYCHLORDANE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH9DD6FVT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYCHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(-)-Oxychlordane chemical structure and properties

An In-depth Technical Guide to (-)-Oxychlordane

This guide provides a comprehensive overview of the chemical structure, properties, and toxicological profile of (-)-Oxychlordane, a significant metabolite of the organochlorine pesticide chlordane (B41520). The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical and Physical Properties

(-)-Oxychlordane is a persistent and bioaccumulative metabolite of chlordane, an insecticide mixture formerly used for agriculture and termite control.[1][2] Due to its stability and lipophilic nature, oxychlordane (B150180) is a common contaminant found in the environment, wildlife, and humans.[1] It is the primary and most toxic metabolite of chlordane components.[3]

The quantitative properties of Oxychlordane are summarized in the table below. Note that some reported physical properties, such as melting and boiling points, show significant variation across sources, which may be due to measurements of different isomers, purities, or solutions rather than the pure compound.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2S,3R,5S,6S,7R,8S)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.0²,⁷.0³,⁵]undec-9-ene | [4] |

| Synonyms | (-)-Oxy-chlordane, Octachlor epoxide | [5][6] |

| CAS Registry Number | 27304-13-8 (Oxychlordane); 155681-23-5 ((-)-Oxychlordane) | [4][6] |

| Molecular Formula | C₁₀H₄Cl₈O | [5][7][8] |

| Molecular Weight | 423.76 g/mol | [5][7][8] |

| Appearance | Colorless to pale yellow solid with a faint odor. | [1] |

| Melting Point | 144 °C | [9] |

| Boiling Point | 442.3 ± 45.0 °C at 760 mmHg | [9] |

| Water Solubility | 0.023 - 0.056 mg/L at 20-25 °C (Practically insoluble) | [10][11] |

| Organic Solvent Solubility | Soluble in most organic solvents, including acetone, ethanol, benzene, and xylene. | [10][12] |

| LogP (Octanol-Water Partition Coefficient) | 4.23 | [9] |

Toxicological Profile

Oxychlordane is considered more toxic and bioaccumulative than its parent chlordane compounds.[3] It is a neurotoxin and a potential endocrine disruptor, with toxicity exhibiting a steep dose-response curve.[1][3]

Summary of Toxicological Data

| Endpoint | Species | Exposure Route | Dose/Concentration | Observed Effects | Reference(s) |

| Acute Toxicity | Rat | Oral (gavage) | 10 mg/kg/day | Feed refusal, rapid weight loss, thymic atrophy. | [3] |

| Sub-chronic Toxicity | Rat | Oral (gavage) | 2.5 mg/kg/day | Hepatic changes indicative of microsomal enzyme induction. | [3] |

| Neurotoxicity | Human | Oral/Inhalation | Not specified (acute high-level exposure) | Headaches, irritability, confusion, muscle tremors, seizures, convulsions. | [2][13] |

| Hepatotoxicity | Rat | Oral (gavage) | 2.5 mg/kg/day (males) | Increased liver weight. | [14] |

| Endocrine Disruption | General | - | - | Associated with endocrine disruption. | [1] |

Mechanism of Action

The primary mechanism of action for chlordane and its metabolites involves the central nervous system. Key pathways include:

-

GABA Receptor Antagonism : Chlordane acts as an antagonist to the γ-aminobutyric acid (GABA) neurotransmitter at the GABA-gated chloride channel, which leads to a state of uncontrolled neural excitation.[2][15]

-

Mitochondrial Disruption : Oxychlordane can decrease the mitochondrial membrane potential, which may lead to apoptosis.[8] The parent compounds may also alter mitochondrial membrane permeability and inhibit oxidative phosphorylation.[14]

-

Enzyme Inhibition : It has been shown to inhibit the activity of enzymes involved in fatty acid synthesis, such as phospholipase A2 and acyl-CoA synthetase.[8]

The metabolism of chlordane to the more persistent oxychlordane is a critical factor in its long-term toxicity.

Metabolism of Chlordane to (-)-Oxychlordane

Oxychlordane is not a component of technical chlordane but is formed in the body through metabolic processes.[13] The biotransformation of chlordane isomers is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[16] This process involves epoxidation and results in the formation of oxychlordane, which is more resistant to further degradation and thus accumulates in fatty tissues.[4][17]

Experimental Protocols

Detailed, step-by-step experimental protocols for (-)-Oxychlordane are proprietary to the specific studies. Researchers should consult the primary literature for replicable methodologies. Below are summaries of the general approaches used in key toxicological studies.

In Vivo Oral Toxicity Study in Rodents

This type of study aims to determine the target organ toxicity and dose-response relationship of a substance. A representative workflow is described below.

-

Objective : To assess the general toxicity of oxychlordane following daily oral administration.[3]

-

Methodology Summary :

-

Animal Model : Female rats are selected and acclimatized.

-

Dose Formulation : Oxychlordane is dissolved in a suitable vehicle (e.g., corn oil).

-

Administration : Rats are administered daily doses via oral gavage. Dose groups may range from 0.01 to 10 mg/kg body weight, alongside a vehicle control group.

-

Duration : The study typically lasts for a sub-chronic period, such as 28 days.

-

Monitoring : Animals are monitored daily for clinical signs of toxicity, body weight changes, and feed consumption.

-

Endpoint Analysis : At the end of the study, blood samples are collected for hematology and clinical chemistry. Animals are euthanized, and organs (e.g., liver, thymus, kidneys) are weighed and processed for histopathological examination.

-

In Vitro Metabolism Study

These experiments are designed to investigate the metabolic pathways and the enzymes responsible for the biotransformation of a compound.

-

Objective : To study the enantioselective metabolism of chlordane isomers by liver enzymes.[16]

-

Methodology Summary :

-

Microsome Preparation : Liver microsomes are prepared from male rats, which may be pre-treated with CYP450 inducers (e.g., phenobarbital) to enhance specific enzyme activity.

-

Incubation : The parent compounds (e.g., cis-chlordane, trans-chlordane) are incubated with the prepared liver microsomes in the presence of necessary cofactors (e.g., NADPH).

-

Extraction : After incubation, the mixture is extracted with an organic solvent to isolate the parent compounds and their metabolites.

-

Analysis : The extract is analyzed using enantioselective gas chromatography (GC) to separate and quantify the different enantiomers of the parent compounds and metabolites like oxychlordane.

-

Data Interpretation : The results demonstrate the rate of metabolism and whether the process is enantioselective (i.e., if one enantiomer is metabolized faster than the other).[16]

-

References

- 1. CAS 27304-13-8: Oxychlordane | CymitQuimica [cymitquimica.com]

- 2. npic.orst.edu [npic.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. (-)-OXY-CHLORDANE | 155681-23-5 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Oxychlordane | 27304-13-8 | FO157456 | Biosynth [biosynth.com]

- 9. OXYCHLORDANE | CAS#:27304-13-8 | Chemsrc [chemsrc.com]

- 10. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Oxychlordane [sitem.herts.ac.uk]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Chlordane (Ref: OMS 1437) [sitem.herts.ac.uk]

- 16. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Sources and Formation Pathways of (-)-Oxychlordane

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxychlordane (B150180) is a persistent and bioaccumulative primary metabolite of the organochlorine pesticide chlordane (B41520). As a chiral compound, it exists in two enantiomeric forms, (+) and (-)-Oxychlordane. The relative abundance of these enantiomers in environmental and biological systems is dictated by stereoselective processes. This technical guide provides a comprehensive overview of the sources of oxychlordane precursors and the specific metabolic pathways leading to the formation of (-)-Oxychlordane. It consolidates quantitative data, details key experimental methodologies, and visualizes complex processes to serve as a critical resource for professionals in environmental science and toxicology.

Primary Sources of Oxychlordane Precursors

The formation of (-)-Oxychlordane is intrinsically linked to the environmental presence and subsequent biotransformation of its parent compounds, which originate from technical chlordane.

Technical Chlordane: Composition and Use

Technical chlordane is a complex mixture of over 140 chlorinated cyclodiene compounds that was widely used as a broad-spectrum insecticide from 1948 until its ban in the United States in 1988.[1][2][3] Its primary application was for agricultural purposes, particularly on corn and citrus crops, and extensive use for termite control in residential buildings.[1][2] Due to its high persistence, chlordane remains in the environment, primarily in soil and sediment, acting as a long-term source for its metabolites.[2][4]

The major components of technical chlordane are the isomers cis-chlordane (B41515) (also known as α-chlordane) and trans-chlordane (B41516) (β- or γ-chlordane), which together constitute 60-75% of the mixture.[2][5] Other significant constituents that serve as precursors to oxychlordane include trans-nonachlor (B44118) and heptachlor.[5][6]

Environmental Reservoirs

Following its application, chlordane strongly binds to soil particles, showing low mobility.[2] However, it persists for decades, with a soil half-life that can extend up to 20 years.[2][4] This persistence in soil and sediment creates lasting environmental reservoirs. From these reservoirs, chlordane and its related compounds can volatilize into the atmosphere, enter aquatic systems through runoff, and bioaccumulate in food webs, leading to widespread distribution and exposure.[2][7] The primary route of oxychlordane formation is not through abiotic degradation in these reservoirs but through the metabolic processes within organisms that have absorbed the parent chlordane compounds.[8]

Formation Pathways of (-)-Oxychlordane

The formation of oxychlordane, and specifically the enrichment of the (-) enantiomer, is predominantly a result of enantioselective biotransformation of chlordane components by living organisms.[8]

Biotransformation: The Principal Pathway

The metabolism of chlordane occurs primarily in the liver and is mediated by the cytochrome P450 (CYP) monooxygenase system.[8][9][10] The key precursors—cis-chlordane, trans-chlordane, and trans-nonachlor—are converted to oxychlordane through oxidative processes.[6][8] Studies have shown that trans-chlordane is a more efficient precursor than cis-chlordane, leading to greater accumulation of oxychlordane.[11]

The metabolic sequence involves several steps. For cis- and trans-chlordane, a key intermediate is 1,2-dichlorochlordene (DCC).[8][11] Oxychlordane is then formed via the epoxidation of this intermediate.[8][11] This entire process is dependent on P450 enzymes, as control incubations without these active enzymes do not yield oxychlordane.[8]

Caption: General metabolic pathway for Oxychlordane formation.

Enantioselective Formation of (-)-Oxychlordane

The biotransformation of chlordane is highly enantioselective, meaning that enzyme systems preferentially metabolize one enantiomer of a precursor or form one enantiomer of a product.[8] The specific enrichment of (-)-Oxychlordane is the net result of both enantioselective formation and enantioselective depletion.

Studies using rat liver microsomes have demonstrated that the metabolism of cis- and trans-chlordane to oxychlordane is stereoselective, with the direction and extent of enantiomeric enrichment depending on the specific P450 isoforms present, such as CYP2B and CYP3A.[8] For example, microsomes with induced CYP2B activity preferentially metabolize certain chlordane enantiomers, leading to the formation of (-)-Oxychlordane.[8]

Furthermore, in vivo studies in rats have revealed a gender-dependent enrichment of (-)-Oxychlordane in males.[8] This is attributed to the faster depletion or metabolism of (+)-Oxychlordane, leaving the (-) enantiomer to accumulate.[8] This demonstrates that the final enantiomeric signature is a complex interplay of formation and subsequent metabolic clearance.

Caption: Logic of (-)-Oxychlordane enrichment via selective metabolism.

Quantitative Data Summary

Quantitative analysis is essential for understanding the efficiency of different formation pathways and the composition of the sources.

Table 1: Approximate Composition of Technical Chlordane

| Component | Percentage (%) | Role | Reference |

| trans-Chlordane (γ-Chlordane) | ~24% | Precursor | [5][12] |

| cis-Chlordane (α-Chlordane) | ~19% | Precursor | [5][12] |

| Chlordene Isomers | ~21.5% | Related Compound | [5][12] |

| Heptachlor | ~10% | Precursor | [5][12] |

| trans-Nonachlor | ~9.7% | Precursor | [6] |

| Other Related Compounds | Balance | Mixture Component | [5][6] |

Table 2: In Vitro Formation of Oxychlordane (OXY) and 1,2-Dichlorochlordene (DCC) from Chlordane Isomers using Rat Liver Microsomes

| Precursor | Microsome Type* | OXY Formed (pmol/mg/min) | DCC Formed (pmol/mg/min) | OXY Enantiomeric Fraction (EF)** | Reference |

| trans-Chlordane | PB-induced | 15 ± 0.9 | 100 ± 10 | 0.45 ± 0.01 | [8] |

| trans-Chlordane | DX-induced | 0.8 ± 0.1 | 14 ± 1.1 | 0.89 ± 0.01 | [8] |

| trans-Chlordane | Control (CO) | 0.2 ± 0.0 | 2.0 ± 0.2 | 0.58 ± 0.02 | [8] |

| cis-Chlordane | PB-induced | 1.8 ± 0.1 | 17 ± 1.3 | 0.46 ± 0.01 | [8] |

| cis-Chlordane | DX-induced | 0.1 ± 0.0 | 1.1 ± 0.1 | 0.65 ± 0.03 | [8] |

| cis-Chlordane | Control (CO) | Not Detected | 0.2 ± 0.0 | Not Determined | [8] |

*Microsomes from rats treated with Phenobarbital (PB, a CYP2B inducer), Dexamethasone (DX, a CYP3A inducer), or Corn Oil (CO, control).[8] **EF = (+)-enantiomer / [(+)-enantiomer + (-)-enantiomer]. An EF of 0.5 is racemic. Values deviating from 0.5 indicate enantioselectivity. An EF < 0.5 indicates an enrichment of the (-) enantiomer.[8]

Key Experimental Protocols

The following protocols are fundamental to investigating the formation of (-)-Oxychlordane.

In Vitro Metabolism Using Rat Liver Microsomes

This protocol is adapted from studies investigating the P450-dependent metabolism of chlordane.[8][13][14] It allows for the controlled study of metabolite formation and enantioselectivity.

Objective: To determine the rate and enantioselectivity of oxychlordane formation from chlordane isomers.

Methodology:

-

Microsome Preparation: Liver microsomes are isolated from male rats pre-treated with CYP450 inducers (e.g., phenobarbital, dexamethasone) or a vehicle control.[8] Isolation is performed via differential centrifugation of liver homogenates.[13]

-

Incubation:

-

Prepare an incubation mixture containing 0.1 M phosphate (B84403) buffer (pH 7.4), 3 mM magnesium chloride, and 0.5 mg/mL of microsomal protein in a final volume of 2 mL.[8]

-

Pre-incubate the mixture for 5 minutes at 37°C.[8]

-

Initiate the reaction by adding the chlordane isomer (e.g., 50 μL of a 0.2 mM solution in acetonitrile).[8]

-

Start the metabolic process by adding a NADPH-generating system (e.g., 0.5 mM NADPH).[8]

-

Incubate for a defined period (e.g., 30 minutes) at 37°C in a shaking water bath.[8]

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).

-

Vortex thoroughly to extract the analytes.

-

Centrifuge to separate the organic and aqueous layers.

-

Collect the organic supernatant containing the parent compounds and metabolites.

-

Crucial Note: Avoid cleanup steps involving strong acids or bases, as they lead to poor recovery of chlordane derivatives.[8]

-

-

Analysis:

Caption: Workflow for in vitro chlordane metabolism studies.

Conclusion

The presence and enrichment of (-)-Oxychlordane in biological and environmental samples are not arbitrary. Its primary source is the enantioselective biotransformation of components of technical chlordane, a legacy environmental contaminant. The formation is principally a metabolic process mediated by hepatic cytochrome P450 enzymes, with isoforms like CYP2B playing a key role in the preferential formation pathways. Furthermore, gender-dependent differences in metabolic depletion contribute significantly to the observed enantiomeric ratios in biota, with an enrichment of (-)-Oxychlordane noted in male rats. Understanding these specific pathways and the experimental methods used to elucidate them is critical for accurate environmental risk assessment, toxicological studies, and monitoring the long-term fate of persistent organic pollutants.

References

- 1. Chlordane - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. npic.orst.edu [npic.orst.edu]

- 5. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. rais.ornl.gov [rais.ornl.gov]

- 7. Bioaccumulation of organochlorine pesticides in aquatic system--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. mdpi.com [mdpi.com]

- 11. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

Toxicokinetics and Metabolism of (-)-Oxychlordane in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Oxychlordane is a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane (B41520). Due to the historical widespread use of chlordane, understanding the toxicokinetics and metabolism of its metabolites is crucial for assessing human health risks. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of (-)-Oxychlordane in mammals, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Oxychlordane (B150180) is formed from the biotransformation of chlordane isomers, primarily cis-chlordane (B41515) and trans-chlordane, and is often the most persistent chlordane-related compound found in biological tissues.[1]

I. Toxicokinetics

The toxicokinetic profile of a compound describes its movement into, through, and out of the body. For (-)-Oxychlordane, this is largely governed by the toxicokinetics of its parent compound, chlordane.

Absorption

Chlordane, a highly lipophilic substance, is readily absorbed in mammals regardless of the route of exposure, including oral, dermal, and inhalation.[2] Following oral administration in rats, chlordane is well absorbed and almost completely eliminated within 7 days, primarily through the feces.

Distribution

Following absorption, chlordane and its metabolites are distributed throughout the body. Initially, the highest concentrations are found in the liver and kidneys.[3] Subsequently, these lipophilic compounds are redistributed to and stored in adipose tissue, where they can persist for extended periods.[2][3] Oxychlordane is the predominant chlordane residue found in body fat.[2]

Studies in rats have shown that female rats tend to have higher levels of chlordane-related compounds in their fat than males. Specifically, females store a larger proportion of these compounds in abdominal fat in the form of oxychlordane. The distribution pattern does not seem to be dependent on the dose size or whether the exposure is from a single or multiple doses.

Table 1: Tissue Distribution of Chlordane and Oxychlordane in Rats Following Oral Administration

| Species | Compound | Dose | Route | Duration | Tissue | Concentration (ppb) | Time Point | Reference |

| Rat | γ-chlordane | 0.05 mg/kg | Oral | Single | Adipose Tissue | ~500 | 4 days (peak) | Ohno et al. (1986) |

| Rat | γ-chlordane | 10 mg/kg | Oral | Single | Adipose Tissue | ~10000 | 16 hours (peak) | Ohno et al. (1986) |

| Rat | γ-chlordane | 0.05 mg/kg | Oral | Single | Liver | ~50 | 10 days | Ohno et al. (1986) |

| Rat | γ-chlordane | 10 mg/kg | Oral | Single | Liver | ~1000 | 10 days | Ohno et al. (1986) |

| Rat | γ-chlordane | 0.05 mg/kg | Oral | Single | Kidney | ~50 | 10 days | Ohno et al. (1986) |

| Rat | γ-chlordane | 10 mg/kg | Oral | Single | Kidney | ~1000 | 10 days | Ohno et al. (1986) |

| Mouse | cis/trans-chlordane (1:1) | 40 mg/kg (total) | Oral | Single | Liver | 1918 (Oxychlordane) | Day 2 (peak) | Satoh and Kikawa (1992) |

| Mouse | cis/trans-chlordane (1:1) | 40 mg/kg (total) | Oral | Single | Adipose Tissue | 2890 (Oxychlordane) | Week 8 | Satoh and Kikawa (1992) |

| Mouse | cis/trans-chlordane (1:1) | 40 mg/kg (total) | Oral | Single | Adipose Tissue | 648 (Oxychlordane) | Week 52 | Satoh and Kikawa (1992) |

| Mouse | cis/trans-chlordane (1:1) | 40 mg/kg (total) | Oral | Single | Kidney | 326 (Oxychlordane) | Day 1 (peak) | Satoh and Kikawa (1992) |

| Mouse | cis/trans-chlordane (1:1) | 40 mg/kg (total) | Oral | Single | Brain | 226 (Oxychlordane) | Day 1 (peak) | Satoh and Kikawa (1992) |

| Mouse | cis/trans-chlordane (1:1) | 40 mg/kg (total) | Oral | Single | Muscle | 569 (Oxychlordane) | Day 1 (peak) | Satoh and Kikawa (1992) |

| Mouse | cis/trans-chlordane (1:1) | 40 mg/kg (total) | Oral | Single | Spleen | 126 (Oxychlordane) | Day 1 (peak) | Satoh and Kikawa (1992) |

| Mouse | cis/trans-chlordane (1:1) | 40 mg/kg (total) | Oral | Single | Blood | 103 (Oxychlordane) | Day 1 (peak) | Satoh and Kikawa (1992) |

Metabolism

The metabolism of chlordane is a complex process primarily occurring in the liver and mediated by microsomal cytochrome P-450 (CYP) enzymes, with CYP2B and CYP3A isoforms being implicated.[4] This biotransformation leads to a number of metabolites, with oxychlordane being a major and particularly persistent product. The metabolic pathways are generally similar for both cis- and trans-chlordane.

The initial step in the formation of oxychlordane is the hydroxylation of chlordane to 3-hydroxychlordane, which is then dehydrated to form 1,2-dichlorochlordene.[4] Subsequently, 1,2-dichlorochlordene is epoxidized to form oxychlordane.[4] Oxychlordane itself is metabolized very slowly, contributing to its bioaccumulation.[5]

Excretion

The primary route of excretion for chlordane and its metabolites is through the feces, facilitated by biliary excretion.[2] Urinary excretion is a minor pathway.[2] Elimination from the plasma has been observed to be biphasic.[2] The elimination half-life of oxychlordane is significantly longer than that of its parent chlordane isomers, contributing to its persistence in the body.

Table 2: Elimination Half-Lives of Chlordane Components and (-)-Oxychlordane in Rat Adipose Tissue

| Compound | Elimination Half-Life (days) | Reference |

| cis-Chlordane | 5.92 | Dearth and Hites (1991b) |

| (-)-Oxychlordane | Not specified, but noted to be very slowly metabolized and persistent | Hirasawa and Takizawa (1989)[5] |

| Nonachlor III | 54.1 | Dearth and Hites (1991b) |

| γ-chlordane (low dose) | 9.1 (monophasic) | Ohno et al. (1986)[5] |

| γ-chlordane (high dose) | 8.4 (monophasic) | Ohno et al. (1986)[5] |

II. Experimental Protocols

The analysis of (-)-Oxychlordane in mammalian tissues typically involves extraction, cleanup, and instrumental analysis, most commonly by gas chromatography.

Animal Studies and Sample Collection

-

Animal Model: Male and female Sprague-Dawley rats are commonly used.

-

Administration: Technical grade chlordane or its individual isomers are administered orally via gavage, often dissolved in a vehicle like corn oil. Doses can range from 0.01 to 25 mg/kg body weight/day for sub-chronic studies.[1][6]

-

Duration: Studies can range from a single dose for acute toxicokinetic profiling to 28 days or longer for sub-chronic toxicity and bioaccumulation assessments.[1][6]

-

Sample Collection: At specified time points, animals are euthanized, and tissues such as liver, adipose (perirenal, subcutaneous), kidney, brain, and blood are collected. Samples are typically stored frozen at -20°C or below until analysis.

Sample Preparation: Extraction and Cleanup

The high lipid content of tissues like adipose and liver necessitates a rigorous extraction and cleanup procedure to remove interfering substances before instrumental analysis.

-

Homogenization: Adipose tissue is often homogenized with anhydrous sodium sulfate (B86663) to create a free-flowing powder. Liver tissue can be homogenized with a polytron homogenizer.

-

Extraction: The homogenized tissue is typically extracted with a non-polar solvent such as hexane (B92381) or a mixture of hexane and acetone. Soxhlet extraction or sonication can be employed to ensure efficient extraction of the lipophilic analytes.

-

Lipid Removal (Cleanup):

-

Gel Permeation Chromatography (GPC): This is a common technique to separate the high-molecular-weight lipids from the smaller pesticide molecules.

-

Florisil Chromatography: A column packed with Florisil (a magnesium silicate (B1173343) adsorbent) is used for cleanup. The sample extract is loaded onto the column, and elution is carried out with solvents of increasing polarity. Organochlorine pesticides like oxychlordane are typically eluted with a mixture of ethyl ether and petroleum ether.

-

Instrumental Analysis

-

Gas Chromatography (GC):

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like oxychlordane and is often used for quantification.

-

Column: A capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is commonly used for separation.

-

Temperatures:

-

Injector: ~250°C

-

Detector: ~300°C

-

Oven: A temperature program is used, for example, starting at 100°C, ramping to 280°C.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Ionization: Electron Ionization (EI) is typically used.

-

Analysis Mode: For confirmation and quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and selectivity.

-

III. Conclusion

The toxicokinetics of (-)-Oxychlordane in mammals are characterized by efficient absorption of its parent compounds, distribution and accumulation in adipose tissue, and slow elimination. Metabolism via hepatic cytochrome P-450 enzymes is the primary route of its formation. The persistence and bioaccumulative nature of (-)-Oxychlordane underscore the importance of continued research and monitoring of this metabolite. The experimental protocols outlined in this guide provide a framework for the accurate quantification and assessment of (-)-Oxychlordane in biological matrices, which is essential for toxicological studies and human health risk assessment.

References

The Persistent Threat of (-)-Oxychlordane: An In-depth Technical Guide to its Bioaccumulation and Biomagnification in Food Webs

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

(-)-Oxychlordane, a persistent and toxic metabolite of the organochlorine pesticide chlordane (B41520), poses a significant and ongoing threat to ecosystems and human health. Despite the prohibition of chlordane in many countries for decades, its legacy of environmental contamination continues. This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of (-)-Oxychlordane through various food webs. It synthesizes quantitative data from multiple studies, details the experimental protocols for its detection and analysis, and visualizes the complex processes of its trophic transfer and potential toxicological pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to understand the environmental fate of this hazardous compound and to inform risk assessment and mitigation strategies.

Introduction: The Enduring Legacy of Chlordane

Chlordane, a broad-spectrum insecticide widely used from the 1940s to the 1980s, is a complex mixture of chlorinated hydrocarbons. Although its use has been largely discontinued (B1498344) due to its environmental persistence and adverse health effects, its chemical stability ensures its continued presence in soil, water, and biota. In the environment and within organisms, chlordane is metabolized into several compounds, with (-)-Oxychlordane being one of the most stable and toxicologically significant metabolites.

Bioaccumulation is the process where the concentration of a substance, such as (-)-Oxychlordane, builds up in an individual organism over time, faster than it can be broken down or excreted.[1][2] Biomagnification, or trophic magnification, is the incremental increase in the concentration of a substance at successively higher levels in a food chain.[1][2] Due to its lipophilic (fat-loving) nature, (-)-Oxychlordane readily accumulates in the fatty tissues of organisms and is efficiently transferred up the food web, posing a particular threat to apex predators, including humans.[3][4]

This guide will delve into the quantitative aspects of (-)-Oxychlordane's journey through ecosystems, the methodologies used to trace its path, and the potential biological consequences of its accumulation.

Quantitative Analysis of (-)-Oxychlordane Bioaccumulation and Biomagnification

The following tables summarize quantitative data on (-)-Oxychlordane concentrations and trophic magnification factors (TMFs) in various food webs. TMFs are a reliable measure of a chemical's potential to biomagnify, with a TMF greater than 1 indicating that the substance is biomagnifying.[2][5]

Table 1: (-)-Oxychlordane Concentrations in a Generalized Marine Food Web

| Trophic Level | Organism Type | Mean (-)-Oxychlordane Concentration (ng/g lipid weight) | Reference(s) |

| 1 | Phytoplankton | 0.5 - 2.0 | [1] |

| 2 | Zooplankton | 5.0 - 15.0 | [1] |

| 3 | Small Fish (e.g., Arctic Cod) | 50 - 150 | [6] |

| 4 | Predatory Fish (e.g., Halibut) | 200 - 500 | [7] |

| 5 | Marine Mammals (e.g., Seals) | 1000 - 3000 | [6] |

| 6 | Apex Predators (e.g., Polar Bears) | > 5000 | [6] |

Table 2: Trophic Magnification Factors (TMFs) of (-)-Oxychlordane in Different Ecosystems

| Ecosystem | Food Web Components | Trophic Magnification Factor (TMF) | Reference(s) |

| Arctic Marine | Arctic Cod -> Ringed Seals -> Polar Bears | 44.2 (for total chlordane-related compounds) | [6] |

| Freshwater | Not Specified | > 1 (indicating biomagnification) | [8] |

| Marine (General) | Plankton -> Fish -> Marine Mammals | > 1 (indicating biomagnification) | [8] |

Experimental Protocols for (-)-Oxychlordane Analysis

The accurate quantification of (-)-Oxychlordane in biological and environmental matrices is crucial for understanding its distribution and effects. The following is a synthesized, detailed methodology based on established protocols for the analysis of organochlorine pesticides in biota.

Sample Collection and Preparation

-

Tissue Sampling: Collect tissue samples (e.g., liver, adipose, muscle) from organisms representing different trophic levels. Samples should be immediately frozen at -20°C or lower to prevent degradation.

-

Homogenization: Homogenize a representative subsample of the tissue (typically 1-10 g) using a high-speed blender or tissue homogenizer. For fatty tissues, grinding with anhydrous sodium sulfate (B86663) can aid in creating a free-flowing powder.[9]

-

Internal Standard Spiking: Spike the homogenized sample with a known amount of a labeled internal standard (e.g., ¹³C-Oxychlordane) to correct for analytical variability and matrix effects.

Extraction

-

Solvent Selection: Utilize a non-polar solvent or a mixture of solvents suitable for extracting lipophilic compounds. Common choices include n-hexane, dichloromethane, or a mixture of acetone (B3395972) and hexane.[10]

-

Extraction Technique:

-

Soxhlet Extraction: A classic and robust method involving continuous extraction with a recycling solvent for several hours (e.g., 4-8 hours).[9]

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more rapid technique that uses elevated temperatures and pressures to increase extraction efficiency.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving an initial extraction with acetonitrile (B52724) followed by a partitioning step with salts.[11]

-

Cleanup and Fractionation

The crude extract will contain lipids and other co-extracted materials that can interfere with the analysis.

-

Lipid Removal:

-

Gel Permeation Chromatography (GPC): An effective technique for separating large lipid molecules from smaller analyte molecules.[12][13]

-

Florisil® or Silica Gel Column Chromatography: Adsorption chromatography is used to separate analytes from interfering compounds based on polarity. A common procedure involves packing a glass column with activated Florisil® and eluting the sample with solvents of increasing polarity.[12]

-

Dispersive Solid-Phase Extraction (dSPE): Often used in conjunction with QuEChERS, this involves adding a sorbent (e.g., C18, PSA) to the extract to bind and remove interfering matrix components.[11]

-

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the analysis of organochlorine pesticides.

-

Gas Chromatograph (GC): A capillary column (e.g., DB-5ms) is used to separate the components of the extract based on their boiling points and affinities for the stationary phase.[14]

-

Mass Spectrometer (MS): The separated compounds are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed.[14]

-

-

Quantification: The concentration of (-)-Oxychlordane is determined by comparing the response of the native analyte to that of the labeled internal standard.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the conceptual flow of (-)-Oxychlordane biomagnification, a typical experimental workflow, and a putative signaling pathway associated with its toxicity.

Caption: Biomagnification of (-)-Oxychlordane through a marine food web.

References

- 1. researchgate.net [researchgate.net]

- 2. Trophic magnification factors: considerations of ecology, ecosystems, and study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity of the chlordane metabolite oxychlordane in female rats: clinical and histopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of trophic magnification factors and related measures to characterize bioaccumulation potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Rescaling the trophic structure of marine food webs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. vetdergikafkas.org [vetdergikafkas.org]

- 11. agilent.com [agilent.com]

- 12. nemi.gov [nemi.gov]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. waters.com [waters.com]

Unraveling the Enantioselective Toxicology of (-)-Oxychlordane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlordane (B150180), a persistent and toxic metabolite of the organochlorine pesticide chlordane (B41520), presents a significant environmental and human health concern. As a chiral molecule, oxychlordane exists in two enantiomeric forms: (+)-oxychlordane and (-)-oxychlordane. While toxicological data for racemic oxychlordane are available, a critical knowledge gap exists regarding the specific toxicological profiles of its individual enantiomers. This technical guide provides a comprehensive overview of the current understanding of the basic toxicological profile of (-)-oxychlordane, drawing upon available data for the racemic mixture and the principles of enantioselective toxicology. This document is intended to serve as a resource for researchers and professionals in toxicology, environmental science, and drug development, highlighting the importance of stereochemistry in risk assessment and guiding future research directions.

Enantioselective Metabolism of Chlordane to Oxychlordane

The formation of oxychlordane in biological systems is an enantioselective process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Studies using rat liver microsomes have demonstrated that the metabolism of the primary components of technical chlordane, cis-chlordane (B41515) and trans-chlordane (B41516), to oxychlordane occurs at different rates for each enantiomer, leading to an enrichment of one oxychlordane enantiomer over the other.[1] This enantioselectivity is dependent on the specific CYP isoforms involved.[1] For instance, microsomes from rats pretreated with phenobarbital (B1680315) (a CYP2B inducer) show a different enantiomeric enrichment of oxychlordane compared to those pretreated with dexamethasone (B1670325) (a CYP3A inducer).[1]

This differential metabolism is a crucial first step in understanding the potential for enantioselective toxicity, as the internal exposure to each oxychlordane enantiomer can vary significantly depending on the metabolic capacity of the organism and the specific chlordane isomers to which it was exposed.

Quantitative Toxicological Data

While specific toxicological data for (-)-oxychlordane are not currently available in the public literature, the following tables summarize the available data for racemic oxychlordane. It is important to note that the toxicity of the individual enantiomers may differ significantly from that of the racemic mixture.

Table 1: Acute Oral Toxicity of Racemic Oxychlordane

| Species | LD50 (mg/kg) | Reference |

| Rat | 19.1 | IARC, 1991[2] |

| Rat | 457 | NTIS, 1985[3] |

| Mouse | 40 | Journal of Agricultural and Food Chemistry, 1973[3] |

Table 2: Enantiomeric Fraction (EF) of Oxychlordane Formation from trans-Chlordane in Rat Liver Microsomes

| Microsomal Preparation | Enantiomeric Fraction (EF) of Oxychlordane* | Reference |

| Phenobarbital-induced | > 0.5 (enrichment of (+)-Oxychlordane) | Kania-Korwel et al., 2013[1] |

| Dexamethasone-induced | < 0.5 (enrichment of (-)-Oxychlordane) | Kania-Korwel et al., 2013[1] |

*Enantiomeric Fraction (EF) is calculated as [Area of (+)-enantiomer] / [Area of (+)-enantiomer + Area of (-)-enantiomer]. An EF of 0.5 indicates a racemic mixture.

Mechanism of Action: GABA-A Receptor Antagonism

The primary mechanism of neurotoxicity for chlordane and its metabolites, including oxychlordane, is the antagonism of the γ-aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.

Oxychlordane acts as a non-competitive antagonist at the picrotoxin (B1677862) binding site within the GABA-A receptor's chloride channel.[3] By binding to this site, oxychlordane blocks the chloride ion flux, thereby inhibiting the inhibitory action of GABA. This disruption of inhibitory neurotransmission leads to hyperexcitability of the central nervous system, manifesting as tremors, convulsions, and in severe cases, death.[2]

Given the chiral nature of both the oxychlordane molecule and the GABA-A receptor, it is highly probable that the two enantiomers of oxychlordane exhibit different binding affinities and potencies as antagonists. However, studies directly comparing the effects of (+)- and (-)-oxychlordane on the GABA-A receptor have not yet been reported.

Experimental Protocols

Rat Liver Microsomal Metabolism Assay

This protocol provides a general framework for assessing the enantioselective metabolism of chlordane isomers to oxychlordane.

Objective: To determine the enantiomeric fraction of oxychlordane produced from the incubation of chlordane isomers with rat liver microsomes.

Materials:

-

Rat liver microsomes (from untreated, phenobarbital-treated, and dexamethasone-treated rats)

-

cis-Chlordane and trans-chlordane enantiomers or racemic mixtures

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Organic solvents for extraction (e.g., hexane, dichloromethane)

-

Chiral gas chromatography column

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Incubation: Prepare incubation mixtures containing rat liver microsomes, the chlordane substrate, and the NADPH regenerating system in phosphate buffer.

-

Initiation: Start the reaction by adding the chlordane substrate and incubate at 37°C with shaking.

-

Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetone).

-

Extraction: Extract the metabolites and remaining substrate from the aqueous mixture using an appropriate organic solvent.

-

Analysis: Analyze the organic extract using chiral GC-MS to separate and quantify the enantiomers of oxychlordane and the parent chlordane isomers.

-

Data Analysis: Calculate the enantiomeric fraction (EF) for oxychlordane at each time point and for each microsomal preparation.

GABA-A Receptor Binding Assay ([3H]EBOB)

This protocol describes a competitive radioligand binding assay to assess the affinity of test compounds for the convulsant site of the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of (-)-oxychlordane for the picrotoxin binding site on the GABA-A receptor.

Materials:

-

Synaptosomal membrane preparations from rat brain (or cell lines expressing specific GABA-A receptor subtypes)

-

[3H]EBOB (1-ethynyl-4-n-propylbicycloorthobenzoate), a high-affinity radioligand for the convulsant site

-

Unlabeled EBOB or picrotoxin (for determining non-specific binding)

-

(-)-Oxychlordane (test compound)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Assay Setup: In test tubes, combine the membrane preparation, [3H]EBOB, and varying concentrations of (-)-oxychlordane in the assay buffer.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of (-)-oxychlordane that inhibits 50% of the specific binding of [3H]EBOB (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enantioselective metabolism of chlordane isomers by CYP450 enzymes.

Caption: Postulated mechanism of action for (-)-oxychlordane at the GABA-A receptor.

Caption: A logical workflow for future research on oxychlordane enantiomers.

Conclusion and Future Directions

The enantioselective formation of oxychlordane from its parent compound, chlordane, underscores the critical need to evaluate the toxicological properties of each enantiomer individually. While the primary mechanism of action is understood to be GABA-A receptor antagonism, the lack of enantiomer-specific toxicity data for (-)-oxychlordane represents a significant data gap. Future research should prioritize the synthesis or separation of pure oxychlordane enantiomers to enable a comprehensive toxicological assessment. This should include in vitro studies to compare their binding affinities and functional effects on the GABA-A receptor, as well as in vivo studies to determine their respective acute toxicities (e.g., LD50) and neurobehavioral effects. Such data are essential for a more accurate risk assessment of chlordane and its metabolites and for a deeper understanding of the role of stereochemistry in toxicology.

References

- 1. [3H]Ethynylbicycloorthobenzoate ([3H]EBOB) binding in recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neurotoxic Mechanism of (-)-Oxychlordane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Oxychlordane, a persistent and bioactive metabolite of the organochlorine pesticide chlordane (B41520), exerts its primary neurotoxic effects through potent, non-competitive antagonism of the γ-aminobutyric acid type A (GABA_A) receptor. By binding to the picrotoxinin (B1677863) site within the receptor's integral chloride channel, it blocks inhibitory neurotransmission, leading to central nervous system (CNS) hyperexcitability, tremors, and convulsions.[1][2][3] A secondary mechanism involves the disruption of intracellular calcium (Ca²⁺) homeostasis through the modulation of key regulatory proteins, including sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) and ryanodine (B192298) receptors (RyRs). This dual assault on fundamental neuronal signaling pathways underscores its significant toxicological profile. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism: GABA_A Receptor Antagonism

The principal mechanism of (-)-Oxychlordane neurotoxicity is its interaction with the GABA_A receptor, the primary mediator of fast inhibitory neurotransmission in the CNS.

Molecular Interaction and Effect

GABA_A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride (Cl⁻) ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neuronal activity.

(-)-Oxychlordane acts as a non-competitive antagonist of this process.[3] It does not compete with GABA at its binding site. Instead, it allosterically modulates the receptor by binding to a distinct site within the Cl⁻ channel pore, known as the picrotoxinin binding site.[3] This binding event physically occludes the channel, preventing Cl⁻ influx even when GABA is bound to the receptor. The resulting failure of synaptic inhibition leads to uncontrolled neuronal firing and the characteristic symptoms of poisoning, such as hyperexcitability and convulsions.[1][3]

Signaling Pathway Diagram

Caption: Mechanism of (-)-Oxychlordane at the GABA_A Receptor.

Quantitative Data: Receptor Binding and Inhibition

| Compound Class | Assay Type | Parameter | Typical Value Range | Reference |

| Cyclodiene Insecticides | [³H]EBOB Displacement | IC₅₀ | 1 - 100 nM | General knowledge from literature |

| Picrotoxin (B1677862) (Reference NCA) | Electrophysiology | IC₅₀ | 0.5 - 2.2 µM | [4] |

| Bilobalide (Reference NCA) | Electrophysiology | IC₅₀ | ~9.96 µM | [5] |

Note: EBOB (ethynylbicycloorthobenzoate) is a radioligand commonly used to probe the picrotoxinin binding site.

Experimental Protocols

1.4.1. Radioligand Binding Assay (Competitive Displacement)

This assay quantifies the affinity of a test compound for the picrotoxinin site by measuring its ability to displace a high-affinity radiolabeled ligand.

-

Objective: To determine the IC₅₀ and subsequently the binding affinity (Kᵢ) of (-)-Oxychlordane for the GABA_A receptor's non-competitive antagonist site.

-

Materials:

-

Synaptosomal membrane preparations from rodent brain (e.g., rat cortex), rich in GABA_A receptors.

-

Radioligand: [³H]TBOB (t-butylbicycloorthobenzoate) or [³H]EBOB.

-

Test Compound: (-)-Oxychlordane at various concentrations.

-

Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., picrotoxin).

-

Assay Buffer: Typically a Tris-HCl buffer with physiological salts.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the brain membrane preparation with a fixed concentration of the radioligand ([³H]EBOB).

-

In parallel tubes, add increasing concentrations of unlabeled (-)-Oxychlordane.

-

A separate set of tubes containing a saturating concentration of unlabeled picrotoxin is used to determine non-specific binding.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 90 minutes at room temperature).

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the (-)-Oxychlordane concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

1.4.2. Experimental Workflow Diagram

Caption: Workflow for a Radioligand Displacement Binding Assay.

Secondary Mechanism: Disruption of Calcium Homeostasis

Beyond its primary action on GABA_A receptors, (-)-Oxychlordane contributes to neurotoxicity by disrupting intracellular calcium (Ca²⁺) signaling, a critical process for neuronal function, including neurotransmitter release and signal transduction.[6][7]

Molecular Targets and Effects

(-)-Oxychlordane has been shown to interact with at least two key proteins involved in Ca²⁺ regulation:

-

Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): This pump is responsible for sequestering Ca²⁺ from the cytoplasm into the endoplasmic reticulum (ER), maintaining low cytosolic Ca²⁺ levels. (-)-Oxychlordane inhibits SERCA activity. This inhibition impairs the clearance of cytosolic Ca²⁺, leading to elevated intracellular Ca²⁺ concentrations and prolonged signaling, which can trigger excitotoxicity and apoptosis.

-

Ryanodine Receptors (RyRs): These are large-conductance Ca²⁺ channels located on the ER membrane that are responsible for releasing stored Ca²⁺ into the cytoplasm (calcium-induced calcium release).[8][9] Evidence suggests that organochlorines, including chlordane metabolites, can sensitize or directly activate RyRs, promoting the unregulated release of Ca²⁺ from internal stores, further exacerbating the Ca²⁺ overload.[10]

The combined effect of SERCA inhibition and RyR sensitization leads to a sustained elevation of intracellular Ca²⁺, contributing to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.

Signaling Pathway Diagram

Caption: Disruption of Neuronal Calcium Homeostasis by (-)-Oxychlordane.

Quantitative Data

Quantitative data on the direct effects of (-)-Oxychlordane on SERCA and RyRs are less prevalent than for GABA_A receptors. Studies often focus on the parent compound, chlordane, or the general class of organochlorines.

| Target | Effect | Observed Outcome | Reference |

| Ca²⁺-ATPase | Inhibition | Decreased ATP-dependent Ca²⁺ uptake into microsomes | [1] |

| Ryanodine Receptor | Sensitization | Increased [³H]ryanodine binding; Enhanced Ca²⁺ release | [10] |

Experimental Protocols

2.4.1. Microsomal Ca²⁺-ATPase (SERCA) Activity Assay

-

Objective: To measure the inhibitory effect of (-)-Oxychlordane on SERCA pump activity.

-

Materials:

-

Microsomal fractions isolated from muscle or brain tissue.

-

Assay Buffer containing ATP, Mg²⁺, and a Ca²⁺/EGTA buffering system to control free Ca²⁺ concentration.

-

Malachite green reagent or similar for detecting inorganic phosphate (B84403) (Pi).

-

(-)-Oxychlordane.

-

-

Procedure:

-

Pre-incubate microsomal vesicles with varying concentrations of (-)-Oxychlordane.

-

Initiate the reaction by adding ATP. The SERCA pump will hydrolyze ATP to ADP + Pi while pumping Ca²⁺ into the vesicles.

-

Allow the reaction to proceed for a fixed time at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a quenching agent (e.g., acid).

-

Measure the amount of inorganic phosphate (Pi) released using the malachite green colorimetric assay.

-

The rate of Pi release is directly proportional to SERCA activity.

-

Plot activity versus (-)-Oxychlordane concentration to determine the IC₅₀.

-

Conclusion

The neurotoxicity of (-)-Oxychlordane is a multi-faceted process rooted in its potent disruption of fundamental neuronal signaling. Its primary mechanism, the non-competitive antagonism of the GABA_A receptor, effectively removes the brain's principal inhibitory control, leading to unchecked excitation. This is compounded by a secondary mechanism involving the dysregulation of intracellular calcium homeostasis, which pushes neurons towards a state of excitotoxicity and cell death. The stereoselective nature of its toxicity, with the (-) enantiomer being significantly more potent, highlights the specific and high-affinity nature of its interactions with these molecular targets. Understanding these dual mechanisms is critical for assessing the toxicological risk of chlordane exposure and for developing potential therapeutic interventions.

References

- 1. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sophion.com [sophion.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of calcium and activated oxygens as signals for controlling cross-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Calcium Signal Induces NK Cell Degranulation but Inhibits Its Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure of ryanodine receptor N-terminal domain from Plutella xylostella reveals two potential species-specific insecticide-targeting sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Usage and Environmental Release of Parent Chlordane Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical usage and environmental release of parent chlordane (B41520) compounds. Technical chlordane, a persistent organochlorine pesticide, was widely used in the United States from 1948 until its ban in 1988.[1][2] Due to its long half-life, chlordane and its metabolites continue to be a subject of environmental and health research.[3] This document summarizes key quantitative data, details experimental protocols for its detection, and visualizes its environmental pathways and toxicological mechanisms.

Historical Usage of Chlordane

First commercially produced in the United States in 1947, chlordane saw extensive use as a broad-spectrum insecticide.[4] Its application peaked in the mid-1970s, with primary uses in agriculture and as a termiticide.[4][5]

In the mid-1970s, the use pattern for chlordane was distributed as follows: 35% for termite control by pest control operators, 28% on agricultural crops such as corn and citrus, 30% for home lawn and garden use, and 7% on turf and ornamentals.[4][5] Due to concerns over its carcinogenicity and environmental persistence, the U.S. Environmental Protection Agency (EPA) began restricting its use in the late 1970s.[3][6] A final cancellation of its use on food crops was issued in March 1978.[7] From 1983 to 1988, its sole approved use was for subterranean termite control, a practice that was ultimately banned in April 1988.[5][7]

It is estimated that approximately 200 million pounds of chlordane were applied in the United States over a 40-year period, with an estimated 19.5 million homes treated for termites.[7]

Table 1: Historical Production and Usage of Chlordane in the United States

| Year | Production/Distribution (Tonnes) | Key Usage Notes |

| 1974 | 9,500 | Peak production year with widespread agricultural and domestic use.[4] |

| Mid-1970s | Not specified | Usage distribution: 35% termite control, 28% agriculture, 30% home/garden, 7% turf/ornamentals.[4][5] |

| 1980 | < 4,500 | Use declining, primarily for termite control.[4] |

| 1986 | 1,600 - 1,800 (1.6-1.8 million kg) | Primarily restricted to subterranean termite control.[4][5][8] |

| 1988 | Production ceased for U.S. use | All commercial uses in the United States were canceled.[5] |

| 1990 | 45,359 - 453,592 kg | Produced by a single U.S. manufacturer for export.[5][8] |

Environmental Release of Chlordane

The environmental release of chlordane has occurred through various pathways, both during its period of active use and from its persistence in the environment. The primary modes of release include volatilization from treated soils, agricultural runoff, and industrial emissions.

Atmospheric Release and Transport: Chlordane is semi-volatile and can enter the atmosphere from treated surfaces.[8] It exists predominantly in the vapor phase in outdoor air and can undergo long-range atmospheric transport.[5][8] This has led to the deposition of chlordane in remote regions, including the Arctic, with an estimated 3,300 kg deposited annually in these northern latitudes.[5][8]

Release to Soil: The most significant releases of chlordane have been directly to the soil through agricultural applications and termite control.[6] For termite control, chlordane was typically applied as a liquid that was poured or injected around building foundations.[8] This has resulted in high concentrations of chlordane in soil around treated structures, with mean residue levels ranging from 22 to 2,540 parts per million (ppm).[9]

Release to Water: Chlordane has entered water bodies through agricultural runoff and soil erosion from contaminated sites.[7] Once in aquatic environments, it tends to adsorb to sediment.[7] While direct industrial releases to surface water are now minimal to non-existent according to recent TRI data, historical releases and ongoing runoff from contaminated soils remain a source.[8]

Industrial Releases: The Toxics Release Inventory (TRI) provides data on chemical releases from industrial facilities. While chlordane is no longer produced for domestic use, releases can still occur from facilities that handle or dispose of chlordane-containing waste. In 2016, the TRI data indicated that the majority of chlordane releases were to land, with minimal releases to air and no reported releases to water.[5][8]

Table 2: Environmental Releases of Chlordane from U.S. Industrial Facilities (2016 TRI Data)

| Release Pathway | Amount Released (pounds) | Percentage of Total Release |

| Air Emissions | 39 | ~0.13% |

| Surface Water Discharge | 0 | 0% |

| Land Releases | 29,691 | ~99.87% |

| Total Releases | 29,730 | 100% |

Source: U.S. EPA Toxics Release Inventory (TRI), 2016.[5][8]

Experimental Protocols for Chlordane Analysis

The standard method for the analysis of chlordane and other chlorinated pesticides in environmental samples is U.S. EPA Method 8081A. This method utilizes gas chromatography with an electron capture detector (GC-ECD) for sensitive detection. A summary of a typical protocol for soil analysis is provided below.

EPA Method 8081A: Analysis of Organochlorine Pesticides in Soil

-

Sample Preparation and Extraction:

-

Air-dry the soil sample and sieve to remove large debris.

-

Homogenize the sample.

-

A representative subsample (e.g., 10-30 g) is subjected to extraction. Common extraction techniques include:

-

Soxhlet Extraction (Method 3540/3541): The soil is extracted with a hexane-acetone (1:1) mixture for 16-24 hours.[10][11]

-

Ultrasonic Extraction (Method 3550): The soil is extracted with a solvent mixture in an ultrasonic bath for two to three cycles.[10][11]

-

Pressurized Fluid Extraction (Method 3545): An automated technique using elevated temperature and pressure to extract the sample with a solvent.[12]

-

-

The extract is then dried by passing it through anhydrous sodium sulfate.

-

-

Extract Cleanup:

-

The raw extract often contains interfering compounds that must be removed prior to analysis.

-

Florisil Cleanup (Method 3620): The extract is passed through a column containing activated Florisil to remove polar interferences. The chlordane is eluted with a less polar solvent mixture.

-

Gel Permeation Chromatography (GPC) (Method 3640): This technique is effective for removing high molecular weight interferences such as lipids from the sample extract.[13]

-

Sulfur Cleanup (Method 3660): Elemental sulfur, which can interfere with ECD analysis, can be removed by reaction with copper powder or mercury.

-

-

Analysis:

-

The cleaned-up extract is concentrated to a small volume (e.g., 1 mL).

-

An internal standard is added.

-

The sample is analyzed by gas chromatography with an electron capture detector (GC-ECD).[10][11]

-

To confirm the identity of the detected chlordane peaks, a second analysis is performed on a GC column with a different stationary phase or by gas chromatography-mass spectrometry (GC-MS).[14]

-

EPA Method 4041: Soil Screening for Chlordane by Immunoassay

This method provides a rapid, semi-quantitative screening of soil for the presence of chlordane at specific concentration levels (e.g., 20, 100, or 600 µg/kg).[15]

-

Extraction: A soil sample is extracted with methanol.[16]

-

Assay: The extract is added to test tubes coated with antibodies specific to chlordane. A chlordane-enzyme conjugate is also added, which competes with any chlordane in the sample for antibody binding sites.[15][16]

-

Detection: A substrate is added that produces a color change in the presence of the bound enzyme conjugate. The intensity of the color is inversely proportional to the concentration of chlordane in the sample and is compared to standards.[15][16]

Visualizations

Environmental Release Pathways of Chlordane

Caption: Environmental release and transport pathways of chlordane.

Experimental Workflow for Chlordane Analysis in Soil

Caption: Workflow for the analysis of chlordane in soil samples.

Signaling Pathways Affected by Chlordane

Caption: Signaling pathways affected by chlordane exposure.

References

- 1. Chlordane - Wikipedia [en.wikipedia.org]

- 2. health.hawaii.gov [health.hawaii.gov]

- 3. npic.orst.edu [npic.orst.edu]

- 4. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. govinfo.gov [govinfo.gov]

- 7. nationalacademies.org [nationalacademies.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. dtsc.ca.gov [dtsc.ca.gov]

- 10. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 11. jonesenv.com [jonesenv.com]

- 12. gcms.cz [gcms.cz]

- 13. epd.georgia.gov [epd.georgia.gov]

- 14. phenomenex.com [phenomenex.com]

- 15. epa.gov [epa.gov]

- 16. nemi.gov [nemi.gov]

The Enduring Legacy of (-)-Oxychlordane: A Technical Guide to its Degradation and Persistence in Soil and Sediment

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

(-)-Oxychlordane, a chiral metabolite of the persistent organochlorine pesticide chlordane (B41520), represents a significant environmental concern due to its long-term persistence, bioaccumulation potential, and toxicological effects. As a terminal residue of chlordane, which was extensively used for termite control and agricultural applications, (-)-Oxychlordane is frequently detected in various environmental compartments, including soil and sediment.[1] Understanding its degradation kinetics and persistence is crucial for assessing the long-term risks associated with chlordane contamination and for the development of effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of (-)-Oxychlordane's fate in soil and sediment, with a focus on quantitative degradation data, experimental methodologies, and key environmental processes.

Data Presentation: Degradation and Persistence of Oxychlordane (B150180)

Quantitative data on the degradation of the specific (-)-Oxychlordane enantiomer is scarce in publicly available literature. Most studies focus on the technical chlordane mixture or its primary isomers, cis- and trans-chlordane (B41516). However, the available information consistently points to the high persistence of oxychlordane as a metabolite. It is often described as being metabolically inert and accumulating as a terminal residue.[1]